Iron sorbitol

Vue d'ensemble

Description

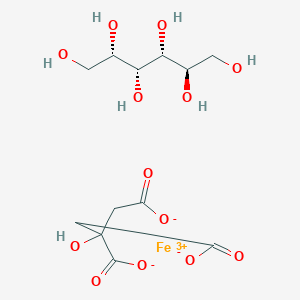

Iron sorbitol, also known as this compound citrate or iron sorbitex, is a parenteral iron preparation used to treat iron-deficiency anemia when oral supplementation is ineffective or contraindicated. It is a complex of iron(III) with sorbitol and citric acid, stabilized with dextrin and formulated as an intramuscular (IM) injection . The compound has a molecular formula of C₁₂H₁₉FeO₁₃ and a molecular weight of 427.12 g/mol .

Mechanism of Action:

this compound is rapidly absorbed from the injection site, with 66% of the administered dose entering systemic circulation within 3 hours . Unlike high-molecular-weight iron complexes (e.g., iron dextran), this compound bypasses the reticuloendothelial system (RES) and directly binds to transferrin for incorporation into hemoglobin. This "physiological" handling mimics natural iron transport, enabling faster utilization in red blood cell synthesis .

Clinical Use:

It is indicated for patients with chronic blood loss, malabsorption syndromes, or intolerance to oral iron. However, concurrent oral iron therapy is contraindicated due to competition for transport mechanisms, which can exacerbate side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iron sorbitol is synthesized by combining iron, sorbitol, and citric acid. The reaction involves the formation of a complex between iron (III) ions, sorbitol, and citric acid. The process typically requires controlled conditions to ensure the stability and efficacy of the final product. The exact reaction conditions, such as temperature and pH, are optimized to facilitate the formation of the this compound citric acid complex .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the precise mixing of iron salts, sorbitol, and citric acid under controlled conditions. The resulting complex is then stabilized with dextrin to enhance its stability and shelf life. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Iron sorbitol undergoes various chemical reactions, including:

Oxidation: The iron (III) ions in this compound can participate in redox reactions, where they are reduced to iron (II) ions.

Complexation: The formation of the this compound citric acid complex is a key reaction, involving the coordination of iron (III) ions with sorbitol and citric acid.

Hydrolysis: Under certain conditions, the complex can undergo hydrolysis, leading to the release of iron ions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the redox behavior of this compound.

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and other chelating agents can be used to investigate the stability of the iron complex.

pH Conditions: The stability of this compound is influenced by the pH of the solution, with optimal stability observed in slightly acidic to neutral conditions.

Major Products Formed

The primary product formed from the reactions of this compound is the this compound citric acid complex. In the presence of reducing agents, iron (II) ions may be generated. Hydrolysis of the complex can lead to the release of free iron ions, sorbitol, and citric acid .

Applications De Recherche Scientifique

Treatment of Iron Deficiency Anemia

Iron deficiency anemia is a common condition characterized by insufficient hemoglobin levels due to inadequate iron. Iron sorbitol has been utilized effectively in various populations, including pregnant women and children.

- Pregnant Women : A study comparing intravenous iron sucrose with intramuscular this compound demonstrated that while both treatments improved hemoglobin levels, intravenous iron sucrose was found to be more effective and safer than intramuscular this compound for treating mild anemia during pregnancy .

- Children : In a randomized controlled trial involving children with severe anemia, this compound was shown to produce a statistically significant increase in hemoglobin levels within two weeks, outperforming oral iron preparations in terms of speed of response .

Efficacy and Safety Comparisons

This compound has been compared with other iron formulations such as iron dextran and oral preparations. Key findings include:

- Rapid Absorption : this compound is absorbed quickly from the muscle, with peak serum levels reached within 20 minutes in experimental animals and about 2 hours in humans .

- Adverse Effects : While generally well-tolerated, some side effects have been reported, including pain at the injection site and potential skin discoloration. However, these effects are often less severe than those associated with other intramuscular iron preparations .

Clinical Trials

Several clinical trials have explored the effectiveness of this compound:

- A study conducted at Al-Azhar University included 100 pregnant women randomized into two groups receiving either intravenous iron sucrose or intramuscular this compound. Results indicated significant improvements in hemoglobin levels for both groups, but the intravenous group showed superior results .

- Another trial involving 146 children found that those treated with intramuscular this compound had a faster rise in hemoglobin levels compared to those receiving oral preparations, highlighting its effectiveness as a parenteral option .

Comparative Data Table

| Study | Population | Treatment | Key Findings |

|---|---|---|---|

| Hamed et al. (2021) | Pregnant Women | Intravenous Iron Sucrose vs. Intramuscular this compound | Intravenous treatment more effective; significant improvement in hemoglobin levels |

| Gaikwad et al. (2008) | Children | Intramuscular this compound | Faster rise in hemoglobin compared to oral preparations; minimal adverse effects |

| Dhanani et al. (2010) | General Population | This compound vs. Other Preparations | Demonstrated safety and efficacy; rapid absorption noted |

Mécanisme D'action

The mechanism of action of Iron sorbitol involves the rapid absorption of the this compound citric acid complex from the injection site into the bloodstream. Once in the bloodstream, the complex releases iron ions, which are then bound to transferrin, a plasma protein that transports iron to various tissues. The iron is utilized for hemoglobin synthesis in the bone marrow and other metabolic processes. The stability of the complex ensures a controlled release of iron, minimizing the risk of toxicity .

Comparaison Avec Des Composés Similaires

Iron sorbitol is compared below with other parenteral iron formulations, focusing on pharmacokinetics, efficacy, and safety.

Iron Dextran

Iron dextran requires macrophage processing, leading to delayed therapeutic effects. Its high molecular weight increases hypersensitivity risks, whereas this compound’s lower weight reduces immunogenicity but causes more localized reactions .

Iron Sucrose

Iron sucrose, administered IV, achieves faster hemoglobin normalization and fewer localized reactions. However, this compound is preferable in settings lacking IV infrastructure, despite higher injection-site discomfort .

Ferric Carboxymaltose

Ferric carboxymaltose allows high-dose infusions but risks hypophosphatemia due to prolonged RES storage. This compound’s rapid absorption avoids this but requires frequent dosing .

Research Findings and Clinical Implications

- Efficacy : this compound achieves hemoglobin increases comparable to oral iron (1.5–2.0 g/dL in 4 weeks) but is inferior to IV iron sucrose in severe anemia .

- Safety : IM administration causes localized pain (40% vs. 13% with IV iron sucrose) but avoids systemic anaphylaxis .

- Environmental Impact: Sorbitol-based compounds (e.g., polyoxyethylene-sorbitan monolaurate) are highly biodegradable, reducing ecological risks .

Data Tables

Table 1: Pharmacokinetic Comparison

| Compound | Route | Absorption Half-Life | Peak Serum Iron |

|---|---|---|---|

| This compound | IM | 46 minutes | 24–48 hours |

| Iron Dextran | IV/IM | 3–4 days | 7–14 days |

| Iron Sucrose | IV | 6–8 hours | 12–24 hours |

Table 2: Adverse Event Profile

| Adverse Effect | This compound | Iron Dextran | Iron Sucrose |

|---|---|---|---|

| Localized Pain | 40% | 15% | <1% |

| Anaphylaxis | Rare | 0.6–2.3% | 0.002% |

| Hypersensitivity | 1–2% | 5–10% | 0.1% |

Q & A

Basic Research Questions

Q. What is the role of sorbitol in stabilizing iron in pharmaceutical formulations like Iron Sorbitex?

- Methodological Answer : Sorbitol acts as a stabilizer and solubilizing agent in iron formulations. Its polyol structure chelates iron ions, preventing oxidation and aggregation. To validate this, researchers can use spectroscopic methods (e.g., UV-Vis, FTIR) to monitor iron-sorbitol interactions and assess stability under varying pH and temperature conditions. Accelerated degradation studies (40°C/75% RH) combined with HPLC quantification of free iron can determine optimal sorbitol concentrations .

Q. How do researchers standardize experimental protocols for assessing Iron Sorbitol bioavailability in preclinical models?

- Methodological Answer : Bioavailability studies require controlled administration (e.g., intravenous vs. oral) in animal models, followed by serum iron quantification via atomic absorption spectroscopy. Key parameters include:

- Dose-response curves (e.g., 0.5–5 mg Fe/kg body weight).

- Timepoints (0, 1, 3, 6, 24 hrs post-administration).

- Control groups (placebo with sorbitol solution USP 70% to isolate sorbitol's effects) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Stability : Differential scanning calorimetry (DSC) to analyze thermal behavior.

- Purity : Inductively coupled plasma mass spectrometry (ICP-MS) for iron quantification.

- Molecular interaction : Nuclear magnetic resonance (NMR) to study iron-sorbitol coordination .

Advanced Research Questions

Q. How can experimental design address contradictory data on this compound’s efficacy in different physiological conditions?

- Methodological Answer : Contradictions often arise from variability in iron metabolism (e.g., inflammation, hepcidin levels). Researchers should:

- Stratify cohorts by biomarkers (ferritin, CRP) to isolate confounding factors.

- Use factorial designs (e.g., 2×2 ANOVA) to test interactions between this compound and variables like pH or competing ligands (e.g., citrate) .

- Example Table :

| Variable | Control Group | Test Group | Outcome Metric |

|---|---|---|---|

| pH 7.4 | Placebo | This compound | Serum iron (μg/dL) |

| pH 5.0 (simulated lysosome) | Placebo | This compound | Iron release (%) |

Q. What strategies ensure reproducibility in kinetic studies of this compound’s redox behavior?

- Methodological Answer : Reproducibility requires rigorous control of:

- Osmotic pressure : Adjust sorbitol concentrations (e.g., 70% w/v) to mimic physiological conditions, as osmotic stress alters iron release kinetics .

- Temperature : Use thermostated reactors (±0.1°C precision).

- Statistical validation : Triplicate runs with coefficient of variation (CV) <5% for kinetic parameters (e.g., ) .

Q. How can researchers resolve discrepancies in this compound’s enzymatic interactions reported across studies?

- Methodological Answer : Contradictory results (e.g., sorbitol dehydrogenase activity) may stem from enzyme isoforms (SOR1 vs. SOR2 in yeast models). To address this:

- Gene knockout models : Compare iron assimilation in ΔSOR1 vs. ΔSOR2 strains.

- Enzyme kinetics : Measure and under standardized substrate conditions (e.g., 100 mM sorbitol, 25°C) .

Q. What advanced statistical methods are suitable for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer : Use probit analysis or Bayesian hierarchical models to estimate LD50/NOAEL (No Observed Adverse Effect Level). Include covariates like body weight and organ-specific iron accumulation (e.g., liver, spleen) via histopathological scoring .

Q. Data Analysis & Interpretation

Q. How should researchers handle variability in this compound’s stability across batch productions?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Mixing speed, temperature, sorbitol:iron ratio.

- Multivariate analysis : Partial least squares (PLS) regression to correlate CPPs with stability outcomes (e.g., iron oxidation rate) .

Q. What methodologies validate the absence of iron-polysaccharide complexes in this compound formulations?

- Methodological Answer : Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detects high-molecular-weight aggregates. Compare with reference standards (e.g., iron-dextran) and validate using dynamic light scattering (DLS) .

Q. Ethical & Reporting Standards

Q. How can blinding protocols be optimized in randomized trials testing this compound?

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDUPUMWHYAJOR-SADXPQEKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FeO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928274 | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.17-1.19 at 20 °C | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown colloidal solution | |

CAS No. |

62765-90-6, 1338-16-5 | |

| Record name | Iron sorbitex [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.